Cas no 895441-61-9 (2,3-dimethoxy-N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

2,3-dimethoxy-N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide structure
895441-61-9 structure
商品名:2,3-dimethoxy-N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
CAS番号:895441-61-9
MF:C17H16N2O3S
メガワット:328.385542869568
CID:6086516
PubChem ID:18572664

2,3-dimethoxy-N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 化学的及び物理的性質

名前と識別子

    • 2,3-dimethoxy-N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
    • YIAOEQCWCXSZOQ-ISLYRVAYSA-N
    • 2,3-dimethoxy-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
    • F2516-0027
    • AKOS024655930
    • (E)-2,3-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
    • AKOS008445446
    • 2,3-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
    • 895441-61-9
    • インチ: 1S/C17H16N2O3S/c1-19-12-8-4-5-10-14(12)23-17(19)18-16(20)11-7-6-9-13(21-2)15(11)22-3/h4-10H,1-3H3/b18-17+
    • InChIKey: YIAOEQCWCXSZOQ-ISLYRVAYSA-N
    • ほほえんだ: C(/N=C1\N(C)C2=CC=CC=C2S\1)(=O)C1=CC=CC(OC)=C1OC

計算された属性

  • せいみつぶんしりょう: 328.08816355g/mol
  • どういたいしつりょう: 328.08816355g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 471
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 76.4Ų

2,3-dimethoxy-N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2516-0027-4mg
2,3-dimethoxy-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
895441-61-9 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2516-0027-75mg
2,3-dimethoxy-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
895441-61-9 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2516-0027-10mg
2,3-dimethoxy-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
895441-61-9 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2516-0027-15mg
2,3-dimethoxy-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
895441-61-9 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2516-0027-20μmol
2,3-dimethoxy-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
895441-61-9 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2516-0027-5μmol
2,3-dimethoxy-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
895441-61-9 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2516-0027-100mg
2,3-dimethoxy-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
895441-61-9 90%+
100mg
$248.0 2023-05-16
A2B Chem LLC
BA70763-50mg
2,3-dimethoxy-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
895441-61-9
50mg
$504.00 2024-04-19
A2B Chem LLC
BA70763-1mg
2,3-dimethoxy-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
895441-61-9
1mg
$245.00 2024-04-19
Life Chemicals
F2516-0027-3mg
2,3-dimethoxy-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
895441-61-9 90%+
3mg
$63.0 2023-05-16

2,3-dimethoxy-N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 関連文献

2,3-dimethoxy-N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamideに関する追加情報

Professional Introduction to Compound with CAS No. 895441-61-9 and Product Name: 2,3-dimethoxy-N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide

2,3-dimethoxy-N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide, identified by its CAS number 895441-61-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the benzothiazole derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities. The structural features of this molecule, including its dimethoxy and methyl substituents, as well as the dihydro-1,3-benzothiazol-2-ylidene moiety, contribute to its unique chemical properties and potential pharmacological effects.

The benzothiazole core is a pivotal structural element in medicinal chemistry, frequently incorporated into drug candidates due to its ability to interact with various biological targets. The presence of the (2E)-alkene double bond in the benzamide moiety further enhances the compound's potential for biological activity by introducing conformational flexibility and electronic diversity. This structural complexity makes 895441-61-9 a promising candidate for further exploration in drug discovery and development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have indicated that the dimethoxy-N-(2E)-3-methyl substituents may play a crucial role in modulating the compound's interactions with biological receptors. The benzothiazol-2-ylidenebenzamide scaffold is particularly interesting because it combines the aromatic stability of benzamides with the bioisosteric properties of benzothiazole derivatives. This combination has been shown to enhance binding affinity and selectivity in several pharmacological assays.

In vitro studies have begun to unravel the potential therapeutic applications of 2,3-dimethoxy-N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide. Initial experiments suggest that this compound exhibits inhibitory activity against certain enzymes and receptors implicated in inflammatory and infectious diseases. The dimethoxy group appears to modulate electron density at key interaction sites, while the methyl substituent contributes to steric hindrance that may improve target specificity. These findings align with emerging research trends that emphasize the importance of structural optimization in developing next-generation therapeutics.

The synthesis of this compound involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. Key synthetic steps include condensation reactions between appropriately substituted benzamides and benzothiazole derivatives under controlled conditions. The introduction of the (2E)-alkene functionality requires careful consideration of reaction conditions to ensure high yield and purity. Advances in catalytic systems have recently enabled more efficient routes to such complex molecules, reducing both cost and environmental impact.

One of the most compelling aspects of 895441-61-9 is its potential as a scaffold for structure-based drug design. By leveraging computational tools such as molecular dynamics simulations and virtual screening algorithms, researchers can rapidly identify analogs with enhanced potency or selectivity. The benzothiazol-2-ylidenebenzamide core provides a versatile platform for such investigations because it can be readily modified while retaining key pharmacophoric elements. This flexibility has already led to several innovative derivatives being explored for their pharmacological properties.

The pharmaceutical industry continues to invest heavily in developing novel heterocyclic compounds like 2,3-dimethoxy-N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide due to their demonstrated efficacy across multiple therapeutic areas. Recent clinical trials have demonstrated promising results for similar benzothiazole-based drugs used in oncology and anti-inflammatory treatments. While further studies are needed to fully elucidate the mechanisms of action for this specific compound, preliminary data suggest it may offer significant advantages over existing treatments through improved target engagement and reduced side effects.

Environmental considerations are also becoming increasingly important in modern drug discovery processes. Green chemistry principles have been applied to optimize synthetic routes for compounds like 895441-61-9, minimizing waste generation and hazardous byproducts. These efforts not only reduce costs but also align with global sustainability goals by promoting environmentally responsible manufacturing practices.

The future prospects for this compound remain bright as researchers continue to explore its full potential. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating laboratory findings into viable therapeutics. By combining experimental techniques with cutting-edge computational methods, scientists can accelerate the pace at which new drugs reach patients worldwide.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd